molecular formula C5H6BrClN2 B13126016 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B13126016
M. Wt: 209.47 g/mol
InChI Key: PDUKBDDEVFXGSQ-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole ( 1879308-39-0) is a versatile and high-value chemical building block with significant utility in medicinal chemistry and organic synthesis. Its molecular formula is C 5 H 6 BrClN 2 and it has a molecular weight of 209.47 . This compound serves as a key precursor in the design and synthesis of complex nitrogen-containing heterocycles, which are core structures in many biologically active molecules. Specifically, it has been effectively utilized as a starting material in the convenient, one-pot synthesis of novel pyrazolo[3,4-c]pyrazole scaffolds . These fused bicyclic heterocycles are of great interest due to their wide range of pharmacological potentials and are considered privileged structures in drug discovery for generating new therapeutic leads . The synthetic strategy often involves initial condensation with diverse aromatic hydrazines, followed by C–N Ullmann-type cross-coupling reactions to form the desired heterobicyclic framework . The presence of both bromo and chloromethyl functional groups on the pyrazole core provides two distinct and orthogonal sites for further chemical modification. This allows researchers to perform sequential cross-coupling reactions, such as Suzuki-Miyaura couplings, and nucleophilic substitutions, enabling the rapid generation of chemical diversity from a single, accessible intermediate . The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral effects . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

5-bromo-4-(chloromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H6BrClN2/c1-9-5(6)4(2-7)3-8-9/h3H,2H2,1H3

InChI Key

PDUKBDDEVFXGSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the bromination and chloromethylation of a pyrazole precursor. One common method includes the following steps:

    Bromination: The pyrazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chloromethylation: The brominated pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound with altered substituents.

Scientific Research Applications

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole C₅H₆BrClN₂ Br (5), -CH₂Cl (4), -CH₃ (1) 209.47 Reactive sites for further derivatization
4-Bromo-5-methoxy-1-methyl-1H-pyrazole C₅H₇BrN₂O Br (4), -OCH₃ (5), -CH₃ (1) 215.03 Methoxy group enhances polarity
3-Bromo-1-methyl-5-phenyl-1H-pyrazole C₁₀H₉BrN₂ Br (3), -CH₃ (1), -Ph (5) 237.10 Aromatic bulk influences binding affinity
4-Bromo-1-(2-chloroethyl)-1H-pyrazole C₅H₆BrClN₂ Br (4), -CH₂CH₂Cl (1) 209.47 Chloroethyl group enables alkylation
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one C₁₁H₉Br₂ClN₂O Br (4, -CH₂Br), -CH₃ (1), Cl-Ph (2) 381.47 Antimicrobial activity reported

Key Observations :

  • Halogen Position and Reactivity : The position of bromine significantly impacts reactivity. For instance, 5-bromo derivatives (e.g., the target compound) favor electrophilic substitution at the 4-position, whereas 3-bromo derivatives (e.g., 3-Bromo-1-methyl-5-phenyl-1H-pyrazole) are sterically hindered by the phenyl group .
  • Functional Group Effects : The chloromethyl group in the target compound provides a distinct reactivity profile compared to methoxy (-OCH₃) or phenyl (-Ph) substituents. For example, methoxy groups increase polarity and solubility , while phenyl groups enhance lipophilicity and binding to hydrophobic pockets .
  • Biological Activity: The antimicrobial activity of 4-bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one highlights the importance of dual halogenation (Br and Cl) in bioactivity .

Structural Conformation and Crystallography

  • Dihedral Angles : In 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorobenzyl), indicating a twisted conformation that may limit biological interactions .
  • Planarity vs. Bulk : The target compound’s chloromethyl group introduces minimal steric hindrance compared to bulkier substituents like tetrahydro-2H-pyran-2-yl in 4-Bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which significantly alters molecular packing .

Biological Activity

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with bromine and chloromethyl substituents, which enhance its reactivity and biological activity. The presence of halogens allows for unique interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Nucleophilic Substitution : The halogen atoms can participate in nucleophilic substitution reactions, influencing the binding affinity to enzymes.
  • Halogen Bonding : The bromine and chlorine substituents facilitate halogen bonding, which can enhance the specificity of interactions with biological macromolecules.
  • Enzyme Inhibition : Related compounds have shown potential in inhibiting specific enzymes involved in critical biochemical pathways, such as oxidative phosphorylation and ATP exchange .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anticancer Properties : Some analogs have been investigated for their potential to inhibit cancer cell proliferation through modulation of signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation, comparable to established anti-inflammatory agents like indomethacin .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInhibition of cell proliferation
Anti-inflammatoryComparable efficacy to indomethacin

Case Study: Antimicrobial Testing

In a study examining the antimicrobial properties of pyrazole derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Activity

Another study focused on the anticancer effects of pyrazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting the therapeutic potential of these compounds in oncology .

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